molecular formula C10H17F2NO3 B8186670 (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B8186670
M. Wt: 237.24 g/mol
InChI Key: COLYONQQFGULFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable tetrahydro-pyran derivative with a carbamoylating agent. Common reagents used in this synthesis include isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potentially useful in drug development due to its unique chemical properties.

    Industry: Could be employed in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid methyl ester
  • (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid ethyl ester
  • (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid isopropyl ester

Uniqueness

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the difluoro group and the tert-butyl ester moiety. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical properties make it an interesting subject for further research and development.

Properties

IUPAC Name

tert-butyl N-(3,3-difluorooxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-5-15-6-10(7,11)12/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLYONQQFGULFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.